

Application Notes and Protocols: N-2-Hydroxyethyl-val-leu-anilide in Proteomics Research

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Compound of Interest

Compound Name: *N-2-Hydroxyethyl-val-leu-anilide*

Cat. No.: B065060

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Introduction

N-2-Hydroxyethyl-val-leu-anilide is a synthetic dipeptide derivative with potential applications as a modulator of specific protease activities. Its structure, incorporating valine and leucine residues, suggests a potential for competitive inhibition of certain classes of proteases that recognize these amino acids as part of their substrate recognition motifs. These application notes provide detailed protocols for the use of **N-2-Hydroxyethyl-val-leu-anilide** in activity-based protein profiling (ABPP) workflows to identify and enrich target proteases from complex biological samples for subsequent mass spectrometry-based analysis.

Principle of Action

N-2-Hydroxyethyl-val-leu-anilide is hypothesized to function as a competitive inhibitor for certain proteases. In a typical activity-based protein profiling (ABPP) experiment, this compound can be used in a competitive format. A broad-spectrum, reactive probe that covalently modifies the active site of a class of proteases is used in parallel with a sample pre-incubated with **N-2-Hydroxyethyl-val-leu-anilide**. A reduction in the labeling of a specific protease by the probe in the presence of **N-2-Hydroxyethyl-val-leu-anilide** indicates that the compound binds to the active site of that enzyme, thereby identifying it as a potential target.

Quantitative Data Summary

The following table summarizes representative data from a competitive ABPP experiment aimed at identifying the protein targets of **N-2-Hydroxyethyl-val-leu-anilide** in a cell lysate. Data was acquired by label-free quantification (LFQ) intensity from a mass spectrometry analysis of enriched proteins.

Protein ID	Protein Name	Fold Change (Probe + Compound vs. Probe Only)	p-value
P07333	Cathepsin B	-3.8	0.001
P00761	Trypsin-1	-1.2	0.045
P02768	Albumin	-1.1	0.350
Q9Y5Y8	Cathepsin Z	-2.5	0.008
P08246	Calpain-1	-1.5	0.032

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol describes the use of **N-2-Hydroxyethyl-val-leu-anilide** to identify its protease targets in a competitive ABPP format.

Materials:

- Cells of interest (e.g., cancer cell line)
- Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, with protease inhibitor cocktail (EDTA-free))
- N-2-Hydroxyethyl-val-leu-anilide** (10 mM stock in DMSO)

- Broad-spectrum protease probe (e.g., a fluorescently tagged or biotinylated probe, 100 μ M stock in DMSO)
- DMSO (vehicle control)
- Streptavidin-agarose beads (for biotinylated probes)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 2X SDS-PAGE loading buffer)
- Protein concentration assay kit (e.g., BCA)

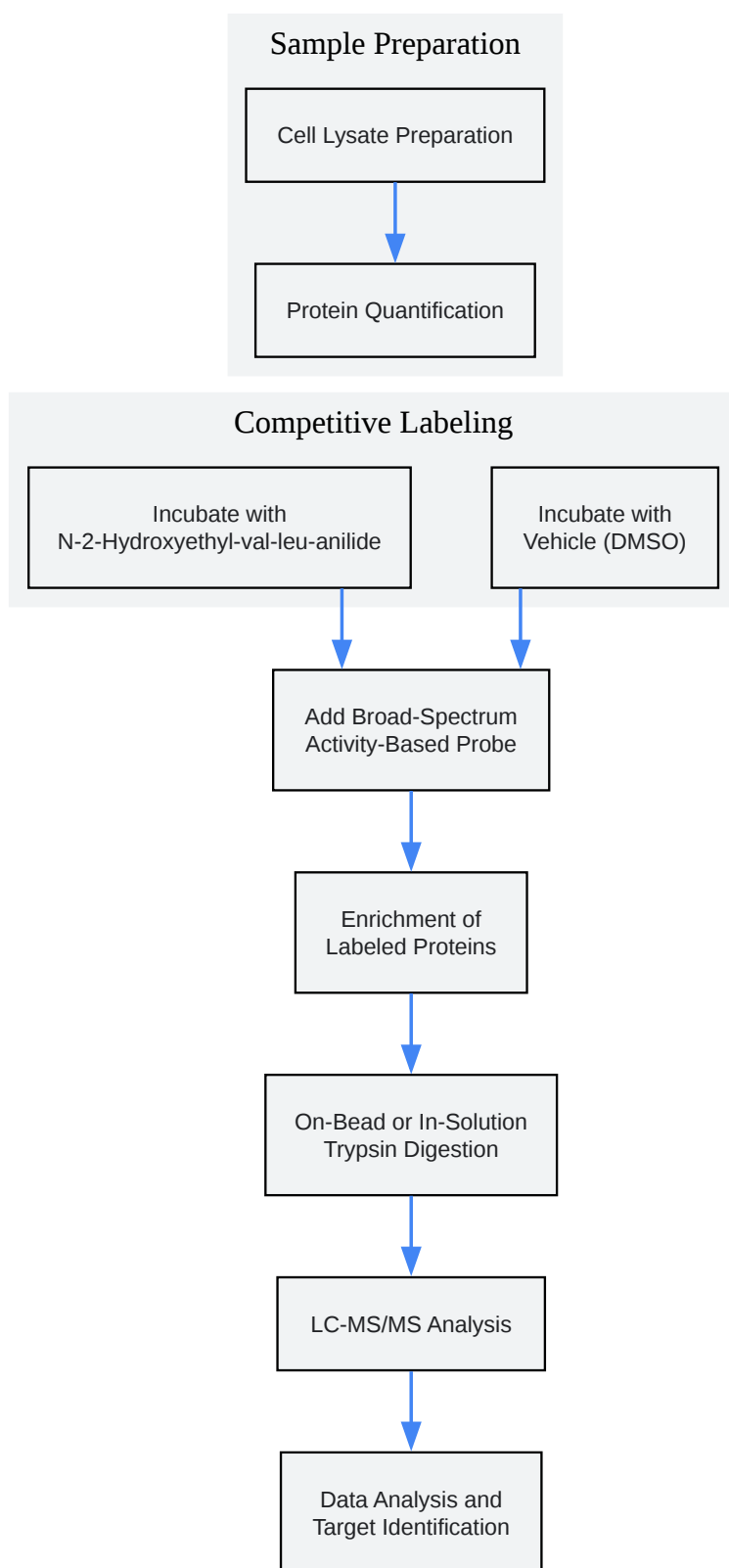
Procedure:

- Cell Lysis: Harvest cells and prepare a clarified cell lysate using the Lysis Buffer. Determine the protein concentration of the lysate.
- Competitive Inhibition:
 - In a microcentrifuge tube, dilute 1 mg of cell lysate to a final volume of 98 μ L with Lysis Buffer.
 - Add 1 μ L of 10 mM **N-2-Hydroxyethyl-val-leu-anilide** (for a final concentration of 100 μ M) or 1 μ L of DMSO (for the vehicle control).
 - Incubate at 37°C for 30 minutes with gentle agitation.
- Probe Labeling:
 - Add 1 μ L of the 100 μ M broad-spectrum protease probe to each reaction.
 - Incubate at room temperature for 30 minutes.
- Enrichment of Labeled Proteins (for biotinylated probes):
 - Add 50 μ L of a 50% slurry of streptavidin-agarose beads to each sample.
 - Incubate for 1 hour at 4°C with end-over-end rotation.

- Pellet the beads by centrifugation (e.g., 2000 x g for 2 minutes).
- Discard the supernatant and wash the beads three times with 1 mL of Wash Buffer.
- Elution and Sample Preparation for Mass Spectrometry:
 - After the final wash, add 50 µL of Elution Buffer to the beads and boil for 5 minutes to elute the bound proteins.
 - Centrifuge to pellet the beads and collect the supernatant containing the enriched proteins.
 - Proceed with in-gel or in-solution trypsin digestion for mass spectrometry analysis.

Visualizations

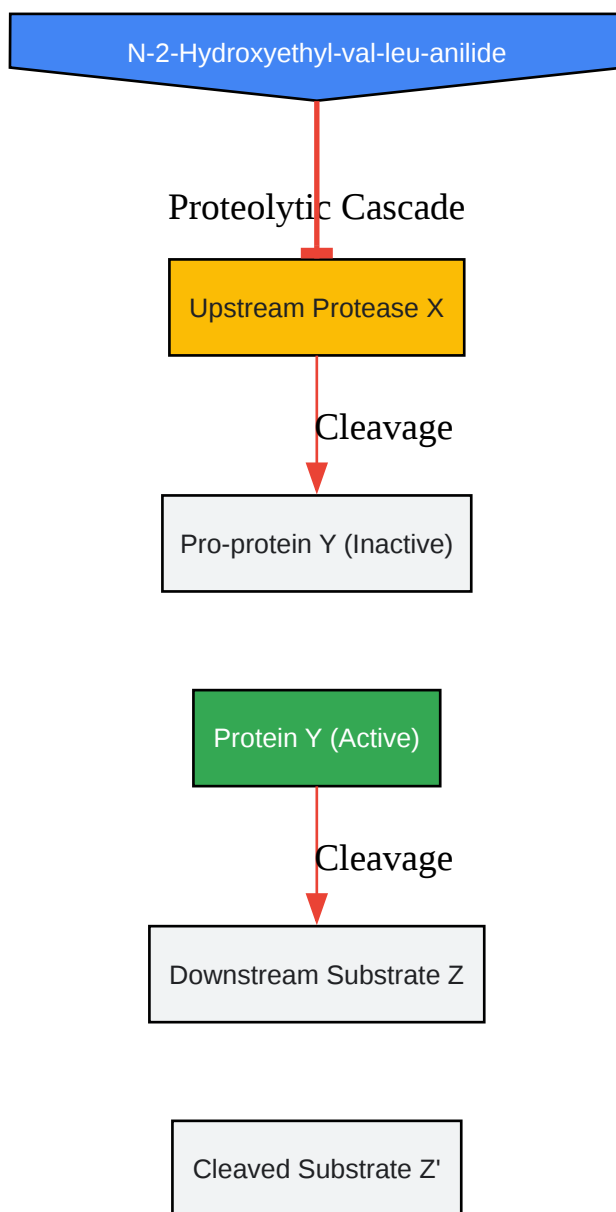
Experimental Workflow



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Caption: Workflow for competitive activity-based protein profiling.

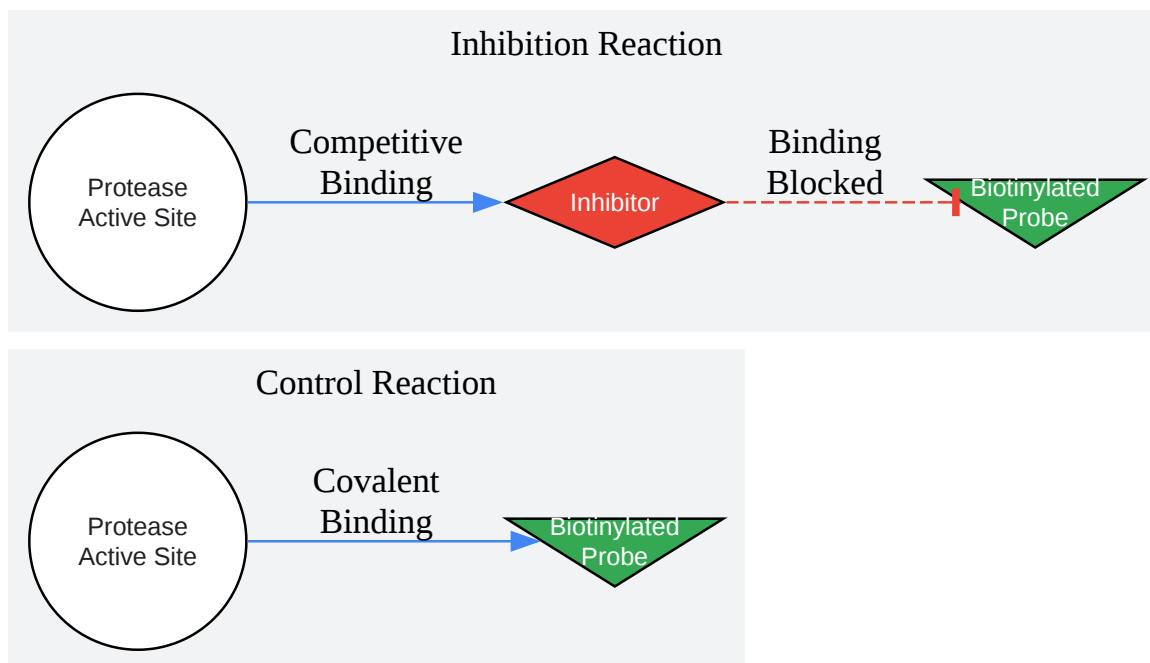
Hypothetical Signaling Pathway Inhibition



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Caption: Inhibition of an upstream protease in a signaling cascade.

Principle of Competitive Binding



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Caption: Competitive binding of the inhibitor versus an activity-based probe.

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